Colophonate

Description

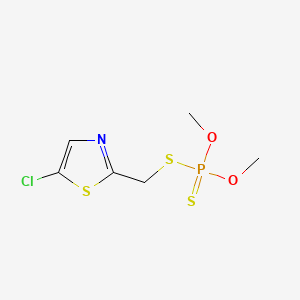

Colophonate (CAS: 98886-44-3), chemically identified as a thiazole-containing organophosphate compound, is a pesticide primarily used in agricultural and industrial applications. Structurally, it features a phosphorothioate group bonded to a thiazole ring, which contributes to its insecticidal properties by inhibiting acetylcholinesterase in target pests. Analytical parameters from high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) reveal a molecular ion mass of 284.1 g/mol, a retention time of 6.380 minutes, and optimized collision energy of 80 eV during detection . Its application in residue analysis highlights its persistence and specificity in pest control, though its environmental and toxicological profiles necessitate careful handling .

Properties

CAS No. |

50398-69-1 |

|---|---|

Molecular Formula |

C6H9ClNO2PS3 |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H9ClNO2PS3/c1-9-11(12,10-2)13-4-6-8-3-5(7)14-6/h3H,4H2,1-2H3 |

InChI Key |

RZXVEBVXHRSQPO-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)SCC1=NC=C(S1)Cl |

Canonical SMILES |

COP(=S)(OC)SCC1=NC=C(S1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Colophonate belongs to the organophosphate class, which shares a common mechanism of action (acetylcholinesterase inhibition). Below, it is compared with phorate-sulfoxide (an organophosphate metabolite) and atrazine (a triazine herbicide) to illustrate structural, functional, and analytical differences.

Table 1: Comparative Analysis of this compound and Similar Compounds

| Compound | CAS Number | Molecular Mass (g/mol) | Retention Time (min) | Collision Energy (eV) | Primary Use | Chemical Class |

|---|---|---|---|---|---|---|

| This compound | 98886-44-3 | 284.1 | 6.380 | 80 | Insecticide | Organophosphate |

| Phorate-sulfoxide | 2588-06-3 | 277.0 | 6.289 | 100 | Insecticide metabolite | Organophosphate |

| Atrazine | 1912-24-9 | 216.0 | 6.333 | 120 | Herbicide | Triazine |

Key Findings:

Structural and Functional Differences: this compound vs. Phorate-sulfoxide: Both are organophosphates, but this compound retains a thiazole ring, enhancing its stability and target specificity. Phorate-sulfoxide, a sulfoxidized metabolite of phorate, exhibits reduced bioactivity and serves as a marker for environmental degradation . this compound vs. Atrazine: Atrazine, a triazine, functions as a photosynthesis inhibitor in plants, unlike this compound’s neurotoxic action. Structurally, triazines lack phosphorus and instead rely on chloro-s-triazine rings for herbicidal activity .

Analytical Behavior :

- This compound’s higher molecular mass (284.1 g/mol) compared to atrazine (216.0 g/mol) correlates with its longer retention time (6.380 vs. 6.333 min). However, phorate-sulfoxide’s lower mass (277.0 g/mol) and shorter retention time (6.289 min) suggest differences in hydrophobicity and column interaction .

- Collision energy requirements vary significantly: this compound (80 eV) demands less fragmentation than atrazine (120 eV), reflecting differences in bond stability and ionization efficiency .

Environmental and Regulatory Considerations: Organophosphates like this compound and phorate-sulfoxide are scrutinized for acute toxicity to non-target organisms, whereas triazines like atrazine face restrictions due to groundwater contamination risks .

Methodological Considerations for Analysis

The comparison above relies on HPLC-MS/MS parameters from pesticide residue studies, emphasizing the need for validated methods to distinguish structurally analogous compounds. For instance, surrogate analytes (e.g., isotopically labeled standards) could improve detection accuracy for this compound in complex matrices, as recommended in environmental guidelines . Additionally, chemical analyses must account for co-eluting substances, given the proximity of retention times among pesticides like this compound and atrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.